

Propiconazole-d7: A Technical Overview for Researchers

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Compound of Interest

Compound Name: *Propiconazole-d7*

Cat. No.: *B8136537*

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For researchers, scientists, and professionals in drug development, this guide provides an in-depth look at **Propiconazole-d7**, a deuterated analog of the broad-spectrum fungicide Propiconazole. This document outlines its chemical properties, mechanism of action, and relevant experimental protocols.

Propiconazole-d7 serves as an essential internal standard for the precise quantification of propiconazole in various samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). Its parent compound, propiconazole, is a triazole fungicide that effectively disrupts fungal cell membrane integrity.^{[1][2][3][4][5]}

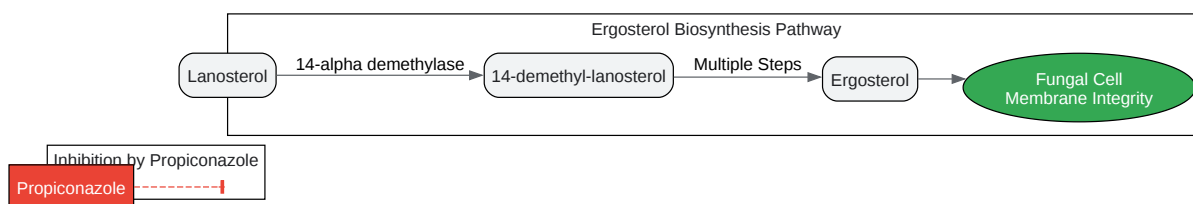
Core Chemical and Physical Properties

The fundamental properties of **Propiconazole-d7** are summarized below, providing a clear reference for its use in experimental settings.

Property	Value	References
CAS Number	1246818-14-3	[6]
Molecular Formula	C ₁₅ H ₁₀ Cl ₂ D ₇ N ₃ O ₂	[7]
Molecular Weight	349.3 g/mol	[8]
Appearance	An oil or colorless, clear viscous liquid	[9]
Purity	≥98%	[10]
Solubility	Slightly soluble in chloroform and methanol	

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Propiconazole's primary mode of action is the inhibition of the 14- α demethylase enzyme, a critical component in the fungal ergosterol biosynthesis pathway.[1][5] This enzyme is responsible for the demethylation of lanosterol, a precursor to ergosterol. By blocking this step, propiconazole leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, which is vital for the structure and function of the fungal cell membrane. This disruption of the cell membrane ultimately leads to the cessation of fungal growth and cell death.[11][2][3][4]



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Mechanism of action of Propiconazole.

Experimental Protocols: Analytical Quantification

Propiconazole-d7 is primarily used as an internal standard in analytical methods to determine the concentration of propiconazole in various matrices, such as soil, water, and biological tissues.^[11] A generalized workflow for such an analysis is outlined below.

Sample Preparation and Extraction

The initial step involves the extraction of the analyte from the sample matrix. A common procedure includes:

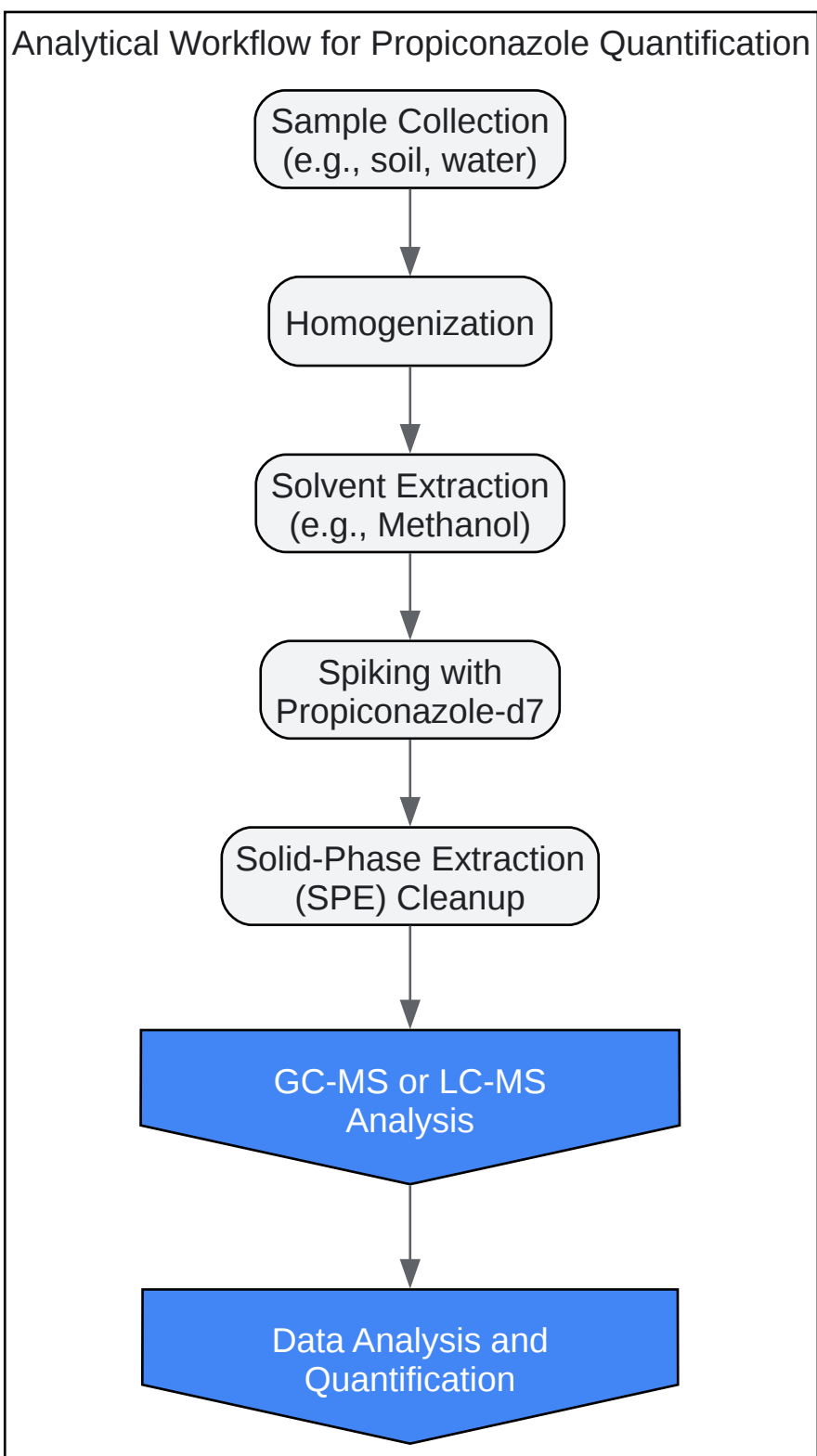
- Homogenization: The sample is homogenized to ensure uniformity.
- Extraction: The homogenized sample is extracted with an organic solvent, such as methanol.^{[9][12]}
- Internal Standard Spiking: A known amount of **Propiconazole-d7** is added to the extract.
- Cleanup: The extract is then purified to remove interfering substances. This can be achieved through techniques like solid-phase extraction (SPE).^[13]

Chromatographic Analysis

Following sample preparation, the extract is analyzed using chromatographic techniques.

- Gas Chromatography (GC): Coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS), GC is a common method for the determination of propiconazole.^{[9][14]}
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry (HPLC-MS), provides high sensitivity and selectivity for the analysis of propiconazole.^{[13][14]}

The concentration of propiconazole in the original sample is determined by comparing the peak area of the analyte to that of the internal standard (**Propiconazole-d7**).



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Generalized experimental workflow.

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